Lipophilicity Comparison with Close Analogs
The computed lipophilicity (XLogP3-AA) of 3,5-Dichloro-4-(piperidin-1-yl)aniline is 3.5 [1]. This is significantly higher than its non-chlorinated analog 4-(piperidin-1-yl)aniline (CAS 2359-60-6), which has an XLogP of ~2.1, and its non-piperidinyl analog 3,5-dichloroaniline (CAS 626-43-7), which has an XLogP of ~2.9 [2]. Higher lipophilicity typically correlates with improved membrane permeability and altered pharmacokinetic profiles in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-(Piperidin-1-yl)aniline: ~2.1; 3,5-Dichloroaniline: ~2.9 |
| Quantified Difference | ΔXLogP = +1.4 vs. 4-(piperidin-1-yl)aniline; ΔXLogP = +0.6 vs. 3,5-dichloroaniline |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator values from PubChem and ChemSrc. |
Why This Matters
Procurement decisions should consider this enhanced lipophilicity if the intended downstream application requires improved membrane permeability or altered distribution profiles compared to less lipophilic alternatives.
- [1] PubChem. 3,5-Dichloro-4-(piperidin-1-yl)aniline, CID 50879421, Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/50879421 View Source
- [2] ichemistry.cn. 4-(Piperidin-1-yl)aniline (CAS 2359-60-6), Computed Properties. https://www.ichemistry.cn View Source
